molecular formula C16H16F3IO3S B13486835 Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13486835
M. Wt: 472.3 g/mol
InChI Key: OJBOCKURWZNMEF-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an iodomethyl group, a trifluoromethylsulfanyl phenyl group, and an oxabicyclohexane core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves multiple steps. One common method includes the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the oxabicyclohexane core, which is then further functionalized to introduce the iodomethyl and trifluoromethylsulfanyl phenyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodomethyl group.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethylsulfanyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the combination of its iodomethyl and trifluoromethylsulfanyl phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar bicyclic compounds.

Biological Activity

Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by a unique bicyclic structure that incorporates various functional groups, including an iodomethyl group and a trifluoromethylsulfanyl phenyl moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its distinctive chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC16H16F3IO3S
Molecular Weight472.3 g/mol
IUPAC NameThis compound
InChI KeyOJBOCKURWZNMEF-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C12CC(C1)(OC2C3=CC(=CC=C3)SC(F)(F)F)CI

Biological Activity

While specific biological activity data on this compound is limited, compounds with similar bicyclic structures have been explored for their pharmacological properties. Notably, bicyclo[2.2.2]octanes have been studied as potential modulators of G protein-coupled receptors (GPCRs), which are critical in various physiological processes . The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially contributing to the biological activity of related compounds.

Synthesis and Reactivity

This compound can be synthesized through several methods, allowing for the modular synthesis of the compound with variations in substituents to tailor its properties for specific applications . The compound undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The iodomethyl group can participate in nucleophilic substitution, allowing for further functionalization.
  • Oxidation and Reduction Reactions : The trifluoromethylsulfanyl group can undergo redox reactions, which may alter the compound's biological activity.

Case Studies and Research Findings

Research has indicated that compounds with similar structural features exhibit a range of biological activities:

  • Modulation of GPCRs : Studies have shown that bicyclic compounds can act as modulators of GPCRs, influencing signaling pathways relevant to various diseases .
  • Antitumor Activity : Some structurally related compounds have demonstrated antitumor effects, suggesting potential therapeutic applications for this compound .
  • Pesticidal Activity : Research into similar bicyclic compounds has revealed fungicidal properties against plant pathogens, indicating a broader spectrum of biological activity that could be explored .

Properties

Molecular Formula

C16H16F3IO3S

Molecular Weight

472.3 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-[3-(trifluoromethylsulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H16F3IO3S/c1-2-22-13(21)15-7-14(8-15,9-20)23-12(15)10-4-3-5-11(6-10)24-16(17,18)19/h3-6,12H,2,7-9H2,1H3

InChI Key

OJBOCKURWZNMEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC(=CC=C3)SC(F)(F)F)CI

Origin of Product

United States

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